molecular formula C20H22ClN3O2S B4568217 4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide

4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide

Cat. No.: B4568217
M. Wt: 403.9 g/mol
InChI Key: VVMVEBLQWXKDSU-UHFFFAOYSA-N
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Description

4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide is a useful research compound. Its molecular formula is C20H22ClN3O2S and its molecular weight is 403.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 403.1121258 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antiviral Activities

Research on piperazine derivatives has demonstrated significant antimicrobial and antiviral properties. For instance, new urea and thiourea derivatives of piperazine, which share structural similarities with the query compound, have been synthesized and evaluated for their anti-Tobacco mosaic virus (TMV) and antimicrobial activities. These studies reveal that certain piperazine derivatives exhibit promising antiviral activities, as well as potent antimicrobial activity against a spectrum of microorganisms (Reddy et al., 2013).

Antitubercular Agents

Another study focused on 2-butyl-4-chloroimidazole-based substituted piperazine-thiosemicarbazone hybrids, which were designed by integrating different pharmacophoric fragments into a single molecular architecture. These compounds, including piperazine derivatives, were found to be highly effective against Mycobacterium tuberculosis, highlighting the potential of similar compounds for antitubercular therapy (Jallapally et al., 2014).

Anti-Inflammatory and Analgesic Activities

Research on novel compounds derived from visnaginone and khellinone, incorporating piperazine structures, has identified significant anti-inflammatory and analgesic properties. These compounds exhibit cyclooxygenase inhibition and possess notable analgesic and anti-inflammatory effects, suggesting potential applications in managing pain and inflammation (Abu‐Hashem et al., 2020).

Anticancer Properties

Piperazine derivatives have also been explored for their potential anticancer properties. Novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have demonstrated potent bacterial biofilm and MurB inhibitory activities. Their ability to inhibit biofilm formation and target specific bacterial enzymes underscores the therapeutic potential of such compounds in treating cancer and associated microbial infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S/c1-14-2-3-15(21)12-17(14)23-6-8-24(9-7-23)20(27)22-16-4-5-18-19(13-16)26-11-10-25-18/h2-5,12-13H,6-11H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVMVEBLQWXKDSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2CCN(CC2)C(=S)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide
Reactant of Route 2
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4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-(5-chloro-2-methylphenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-piperazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.